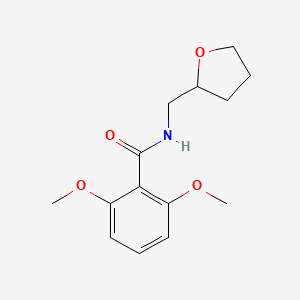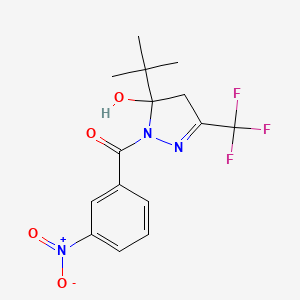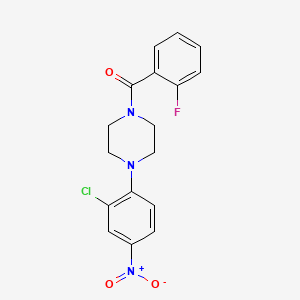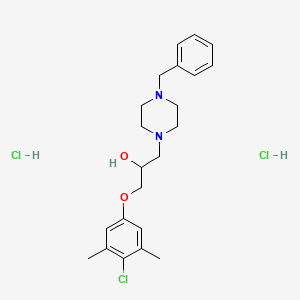
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as TFB and is a derivative of benzamide. TFB has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
TFB acts as a selective sigma-1 receptor agonist, which means that it binds to and activates these receptors. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of calcium signaling, ion channel activity, and neurotransmitter release. Activation of sigma-1 receptors by TFB has been shown to modulate neuronal activity and to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFB are related to its mechanism of action on sigma-1 receptors. TFB has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TFB has also been shown to modulate the activity of ion channels and to reduce the release of inflammatory cytokines. In addition, TFB has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFB in lab experiments include its high purity and yield, its selective binding to sigma-1 receptors, and its potential applications in various scientific research fields. However, there are also limitations to using TFB, including its high cost and the need for specialized equipment and expertise to synthesize and use this compound.
Zukünftige Richtungen
There are several future directions for research on TFB, including the development of new drugs that target sigma-1 receptors, the study of TFB's effects on other physiological processes, and the investigation of TFB's potential applications in the treatment of various neurological and psychiatric disorders. In addition, further research is needed to understand the biochemical and physiological effects of TFB and to optimize its synthesis and use in lab experiments.
Conclusion
In conclusion, 2,6-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, or TFB, is a chemical compound that has potential applications in various scientific research fields. TFB has been synthesized using various methods, and its mechanism of action on sigma-1 receptors has been studied extensively. TFB has been shown to have neuroprotective effects and to modulate various physiological processes, including neurotransmitter release and ion channel activity. Further research is needed to understand the full potential of TFB and to develop new drugs that target sigma-1 receptors.
Synthesemethoden
TFB can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a coupling reagent. This method results in the formation of TFB in high yields and purity. Other methods include the reaction of 2,6-dimethoxybenzoic acid with tetrahydro-2-furanmethanol in the presence of a catalyst, or the reaction of 2,6-dimethoxybenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
TFB has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. TFB has been used to study the role of sigma-1 receptors in neuronal function and to develop new drugs that target these receptors.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHYGSDIJACQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4926592.png)
![2-{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4926600.png)

![1-{2-[2-(mesityloxy)ethoxy]ethyl}piperidine](/img/structure/B4926635.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)